五氟化铋

描述

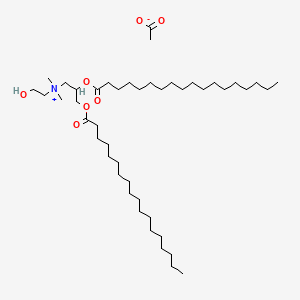

Bismuth pentafluoride is a pnictogen halide and a bismuth coordination entity. It derives from a hydride of a bismuthorane.

科学研究应用

1. 化学性质和反应

五氟化铋 (BiF5) 以其强氟化特性而闻名。它最初是由铋和氟在 500°C 下合成的,其性质(如晶体结构、密度、蒸气压和化学反应)得到了广泛的研究。BiF5 是一种有效的氟化剂,并经历各种化学反应,包括与氢的还原反应以及与不同元素和化合物的反应 (Fischer & Rudzitis, 1959)。

2. 形成加合物

五氟化铋与五氟化锑 (SbF5) 反应形成 (BiF5)m(SbF5)n 类型的加合物,该加合物具有反式氟桥合 BiF5 型结构。这些加合物因其独特的结构和潜在的化学应用而具有重要意义 (Chen et al., 1976)。

3. 六氟合铋(V)氙(VI)的合成

五氟化铋与过量的液态六氟化氙之间的相互作用产生白色抗磁性固体,其可以表述为 XeF5+ BiF6-。这种化合物因其在化学和材料科学中的潜在应用而备受关注 (Druz̆ina & Žemva, 1988)。

4. 光子材料

铋化合物(包括五氟化铋)在光子材料领域得到了广泛的研究。它们独特的性质和形成团簇的能力使其适用于电信、生物医学、照明和激光等领域的应用 (Sun et al., 2014)。

5. 催化应用

基于五氟化铋的化合物(如全氟烷基膦酸铋)已成为工业有机合成中高活性的催化剂。这些化合物被认为是环保的,并且比传统催化剂毒性更低,使其适用于各种工业应用 (Ritter, 2016)。

6. 光催化应用

基于五氟化铋的钙钛矿纳米晶体已被开发用于二氧化碳的光催化还原,在将 CO2 转化为甲烷和一氧化碳方面显示出有效性。这些纳米晶体由于其无毒性和稳定性,代表了光催化技术的一项重大进步 (Bhosale et al., 2019)。

7. 光学和光化学性质

与五氟化铋密切相关的氟氧化铋化合物因其光学和光催化性质而受到研究。改变它们的化学计量比可以改变它们的带隙,增强它们的光催化活性,这对于开发这些化合物的化学生物应用至关重要 (Cai et al., 2020)。

作用机制

Target of Action

Bismuth pentafluoride (BiF5) is a highly reactive inorganic compound . It’s known to interact with a wide range of substances, including water, iodine, sulfur, and hydrocarbons .

Mode of Action

BiF5 is the most reactive of the pnictogen pentafluorides and is an extremely strong fluorinating agent . It adds fluoride ions to other chemicals, altering their properties . For instance, it can fluorinate paraffin oil (hydrocarbons) to fluorocarbons above 50 °C .

Biochemical Pathways

For example, it reacts vigorously with water to form ozone and oxygen difluoride .

Pharmacokinetics

Bismuth compounds have been used for more than two centuries, and a review of the modes of action, pharmacokinetics, and toxicity of two commonly used compounds, colloidal bismuth subcitrate and bismuth subsalicylate, is presented . In humans, bismuth toxicity is unlikely when therapeutic doses of these compounds are administered for the appropriate duration .

Result of Action

The molecular and cellular effects of BiF5’s action are largely unknown due to its high reactivity and the lack of specific studies. Its strong fluorinating properties suggest that it could cause significant chemical alterations at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BiF5. For instance, its reactivity increases with temperature, fluorinating paraffin oil (hydrocarbons) to fluorocarbons above 50 °C . Moreover, it reacts vigorously with water, which suggests that its activity could be greatly influenced by the presence of moisture .

安全和危害

生化分析

Biochemical Properties

Bismuth pentafluoride plays a significant role in biochemical reactions due to its strong fluorinating capabilities. It interacts with a variety of biomolecules, including enzymes, proteins, and other cellular components. For instance, bismuth pentafluoride can react with water to produce ozone and oxygen difluoride, which can further interact with cellular components . Additionally, it can oxidize uranium tetrafluoride to uranium hexafluoride, demonstrating its potential to alter the oxidation states of biomolecules . These interactions highlight the compound’s ability to influence biochemical pathways and cellular processes.

Cellular Effects

The effects of bismuth pentafluoride on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s strong oxidizing properties can lead to oxidative stress within cells, affecting cellular homeostasis and potentially leading to cell death . Furthermore, bismuth pentafluoride’s ability to produce reactive oxygen species can impact gene expression by inducing oxidative damage to DNA and other cellular components . These effects underscore the compound’s potential to modulate cellular activities and responses.

Molecular Mechanism

At the molecular level, bismuth pentafluoride exerts its effects through various mechanisms. One of the primary mechanisms is its ability to act as a fluorinating agent, introducing fluorine atoms into biomolecules and altering their structure and function . This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, bismuth pentafluoride can induce changes in gene expression by causing oxidative damage to DNA, leading to mutations and altered transcriptional activity . These molecular interactions highlight the compound’s potential to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bismuth pentafluoride can change over time due to its stability and degradation properties. The compound is known to be highly reactive and can degrade over time, leading to changes in its biochemical activity . Long-term exposure to bismuth pentafluoride can result in cumulative oxidative damage to cells, affecting cellular function and viability . These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of bismuth pentafluoride can vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and modulate cellular signaling pathways . At high doses, bismuth pentafluoride can cause significant oxidative damage, leading to cell death and tissue injury . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid toxic or adverse outcomes.

Metabolic Pathways

Bismuth pentafluoride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s strong fluorinating properties enable it to modify the activity of enzymes involved in metabolic processes . For example, bismuth pentafluoride can inhibit or activate enzymes by introducing fluorine atoms into their active sites, altering their catalytic activity . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, bismuth pentafluoride is transported and distributed through interactions with transporters and binding proteins. The compound’s high reactivity allows it to bind to various cellular components, influencing its localization and accumulation . For instance, bismuth pentafluoride can interact with membrane transporters, facilitating its entry into cells and subsequent distribution to different cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of bismuth pentafluoride is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, affecting its activity and function . For example, bismuth pentafluoride may accumulate in the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

属性

IUPAC Name |

pentafluorobismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.5FH/h;5*1H/q+5;;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHXPLXDFQOVHO-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Bi](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiF5 | |

| Record name | Bismuth pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228490 | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.97242 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-62-4 | |

| Record name | Bismuth fluoride (BiF5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

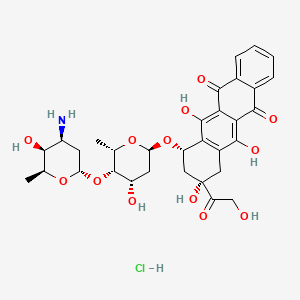

![N-[2-(1-cyclohexenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B1214755.png)